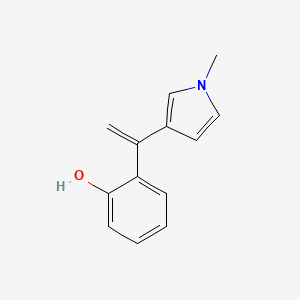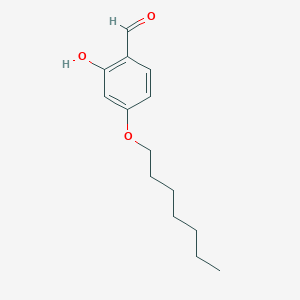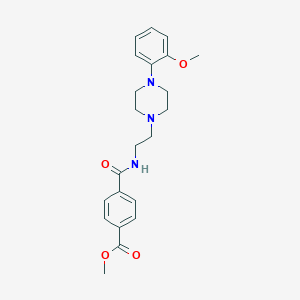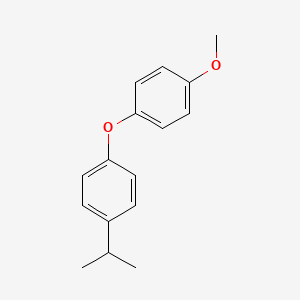
Triethyllead oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyllead oleate is an organolead compound that combines triethyllead with oleic acid Organolead compounds have historically been used in various industrial applications, particularly as additives in gasoline to improve engine performance due to the toxic nature of lead compounds, their use has significantly declined
准备方法
Synthetic Routes and Reaction Conditions
Triethyllead oleate can be synthesized through the reaction of triethyllead chloride with sodium oleate. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The general reaction scheme is as follows:
(C2H5)3PbCl+C17H33COONa→(C2H5)3PbOOCC17H33+NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
Triethyllead oleate undergoes various chemical reactions, including:
Oxidation: The lead center can be oxidized, leading to the formation of lead oxides.
Reduction: Reduction reactions can convert this compound to lead metal and oleic acid.
Substitution: The lead-oleate bond can be substituted by other nucleophiles, leading to the formation of different organolead compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can participate in substitution reactions.
Major Products
Oxidation: Lead oxides and oleic acid derivatives.
Reduction: Lead metal and oleic acid.
Substitution: Various organolead compounds depending on the nucleophile used.
科学研究应用
Triethyllead oleate has several applications in scientific research:
Chemistry: Used as a reagent in organometallic chemistry to study lead-carbon bonds and their reactivity.
Biology: Investigated for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Research into potential therapeutic applications is limited due to its toxicity, but it is studied for its effects on biological pathways.
Industry: Historically used as an additive in gasoline, though its use has declined due to environmental and health concerns.
作用机制
The mechanism of action of triethyllead oleate involves its interaction with cellular components, particularly proteins and enzymes. The lead center can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress and cellular damage. The oleate component can interact with lipid membranes, affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
Tetraethyllead: Another organolead compound historically used as a gasoline additive.
Trimethyllead oleate: Similar structure but with methyl groups instead of ethyl groups.
Lead acetate: A simpler lead compound used in various industrial applications.
Uniqueness
Triethyllead oleate is unique due to its combination of triethyllead and oleic acid, which imparts specific chemical properties and reactivity. Its organolead nature makes it a valuable compound for studying lead chemistry, though its toxicity limits its practical applications.
属性
CAS 编号 |
63916-98-3 |
|---|---|
分子式 |
C24H48O2Pb |
分子量 |
576 g/mol |
IUPAC 名称 |
triethylplumbyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.3C2H5.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2;/h9-10H,2-8,11-17H2,1H3,(H,19,20);3*1H2,2H3;/q;;;;+1/p-1/b10-9-;;;; |
InChI 键 |
RHLUABPEPDDYPL-HKIWRJGFSA-M |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Pb](CC)(CC)CC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Pb](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





stannane](/img/structure/B14139028.png)



![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)
![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)

![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
